![molecular formula C19H20F4N2O3S B2521934 2-{[(4-氟苯基)磺酰基]氨基}-4-甲基-N-[3-(三氟甲基)苯基]戊酰胺 CAS No. 317377-98-3](/img/structure/B2521934.png)

2-{[(4-氟苯基)磺酰基]氨基}-4-甲基-N-[3-(三氟甲基)苯基]戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

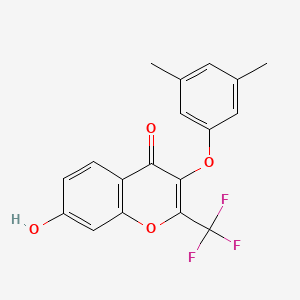

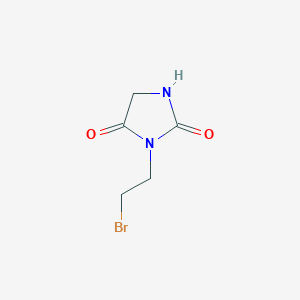

The compound 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The compound likely exhibits properties common to sulfonamides, such as potential biological activity, which could make it a candidate for pharmaceutical applications, particularly as a kinase inhibitor, as suggested by the related research on sulfonamide-based kinase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide-based compounds can involve multiple steps, including the conversion of sulfonates into sulfonamides. For instance, the synthesis of sulfonamide-based kinase inhibitors from sulfonates has been achieved by exploiting the reduced S(N)2 reactivity of 2,2,2-trifluoroethoxysulfonates . This method could potentially be adapted for the synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide, although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite complex, with the potential for extensive electron delocalization, as observed in the structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . This delocalization can affect the bond lengths and angles within the molecule, potentially influencing its reactivity and interactions with biological targets. The presence of fluorine atoms, as in the trifluoromethyl groups, can further impact the molecule's properties due to the high electronegativity of fluorine.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often serving as inhibitors for enzymes such as kinases. The sulfonamide moiety can mimic the natural substrates of these enzymes, binding to the active site and inhibiting their function . The specific chemical reactions involving 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide would depend on its precise structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can vary widely. They may exhibit good solubility in aprotic solvents and high thermal stability, as seen in the case of side-chain-sulfonated polyimides . The presence of sulfonic acid groups can confer high desulfonation temperatures, indicating stability under thermal stress . Additionally, sulfonamides can show varying degrees of proton conductivity, which can be relevant for applications such as fuel cell membranes . The specific properties of 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide would need to be determined experimentally, but it is likely to share some characteristics with other sulfonamide compounds.

科学研究应用

药用化学中的抗雄激素活性

在药用化学领域,该化合物的衍生物已被合成并评估其抗雄激素活性。Tucker 等人(1988 年)的一项研究重点关注衍生物的合成和构效关系,包括 R' 为甲基或三氟甲基的衍生物。这些化合物显示出不同程度的抗雄激素活性,三氟甲基系列表现出部分激动剂活性,而甲基系列则作为纯拮抗剂。该研究发现了新型的、有效的抗雄激素,它们具有外周选择性,突出了该化合物在治疗雄激素反应性疾病中的重要意义 (Tucker, Crook, & Chesterson, 1988)。

高热稳定性和低介电常数材料

在材料科学领域,该化合物的衍生物已被用于合成具有特殊性能的聚合物。Wang 等人(2014 年)开发了氟化聚(醚砜酰亚胺),采用一种具有四个侧基三氟甲基的新型芳香二胺单体。这些聚合物表现出高热稳定性和低介电常数,使其适用于电子应用,因为它们能够承受高温而不显着失重并保持稳定的电性能 (Wang 等人,2014)。

新型杀虫活性

该化合物的独特结构也已被用于开发具有新型作用方式的杀虫剂。Tohnishi 等人(2005 年)探索了氟苯虫酰胺,这是一种对鳞翅目害虫(包括抗性菌株)具有出色杀虫活性的衍生物。该化合物的独特取代基有助于形成一种新的作用机制,使其有别于现有的商业杀虫剂,并突出了其在综合害虫管理计划中的潜力 (Tohnishi 等人,2005)。

合成和抗菌活性

在抗菌研究中,该化合物的衍生物已被合成并测试了其对各种微生物的功效。Ghorab 等人(2017 年)创造了一系列衍生物,对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的抗菌活性。该研究突出了这些化合物在开发新型抗菌剂中的潜力 (Ghorab, Soliman, Alsaid, & Askar, 2017)。

心脏肌球蛋白激活剂

除了抗菌和抗雄激素活性之外,Manickam 等人(2019 年)还探索了治疗应用,发现了磺酰胺苯乙酰胺类似物作为新型的心脏肌球蛋白激活剂。这些化合物在体外和体内研究中显示出治疗收缩性心力衰竭的有效性,展示了该化合物衍生物在心血管疾病治疗中的多样化治疗潜力 (Manickam 等人,2019)。

作用机制

未来方向

属性

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F4N2O3S/c1-12(2)10-17(25-29(27,28)16-8-6-14(20)7-9-16)18(26)24-15-5-3-4-13(11-15)19(21,22)23/h3-9,11-12,17,25H,10H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFOOSDSDKZVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

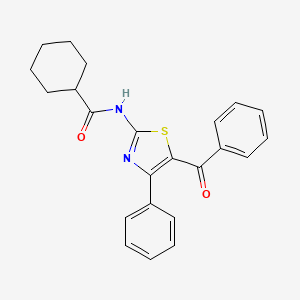

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

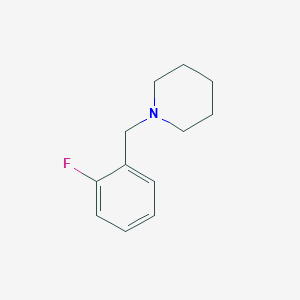

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

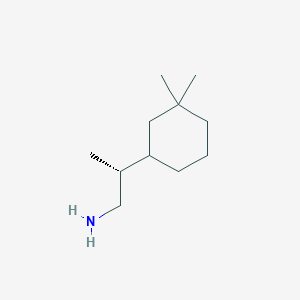

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)